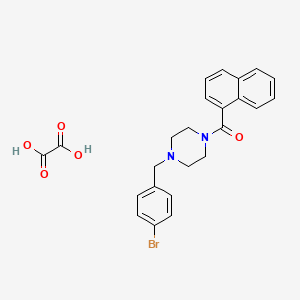![molecular formula C17H21N3O3S B5172892 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPM1D inhibitor, which is a protein phosphatase involved in the regulation of various cellular processes such as DNA damage response, cell cycle progression, and apoptosis.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves the inhibition of PPM1D, which is a protein phosphatase involved in the regulation of various cellular processes. The inhibition of PPM1D by 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide leads to the activation of the DNA damage response pathway and sensitizes cancer cells to chemotherapy.
Biochemical and Physiological Effects:
2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has been shown to have significant biochemical and physiological effects. Inhibition of PPM1D by this compound leads to the activation of the DNA damage response pathway, which results in the repair of damaged DNA and the prevention of cancer cell proliferation. The compound has also been shown to sensitize cancer cells to chemotherapy, which enhances the efficacy of cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide in lab experiments include its potency as a PPM1D inhibitor, its ability to enhance the DNA damage response, and its ability to sensitize cancer cells to chemotherapy. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.
Future Directions
There are several future directions for the research on 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide. One of the future directions is to explore the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases. Another future direction is to develop more potent and selective PPM1D inhibitors that can overcome the limitations of 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also a future direction for research.
Conclusion:
In conclusion, 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide is a chemical compound that has significant potential in various fields of scientific research. Its ability to inhibit PPM1D, enhance the DNA damage response, and sensitize cancer cells to chemotherapy makes it a promising candidate for cancer treatment. However, further research is needed to explore its potential applications in other diseases and to overcome its limitations.
Synthesis Methods
The synthesis of 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide involves the reaction of 2,4-thiazolidinedione, N-phenylglycine, and piperidine in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using various chromatographic techniques. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, LC-MS, and IR.
Scientific Research Applications
2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of PPM1D, which is a protein phosphatase involved in the regulation of various cellular processes. The inhibition of PPM1D by 2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide has been shown to enhance the DNA damage response and sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(18-13-7-3-1-4-8-13)11-14-16(22)20(17(23)24-14)12-19-9-5-2-6-10-19/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYRSIYFQRVXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5172809.png)
![2-amino-4-(4-ethylphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5172816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5172823.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(1-naphthyl)vinyl]-4-methoxybenzamide](/img/structure/B5172828.png)

![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![2-[(2-methoxyphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B5172840.png)
![3-methoxy-4-[4-(3-phenoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5172855.png)

![2-tert-butyl-1-[2-(4-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5172866.png)



![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)